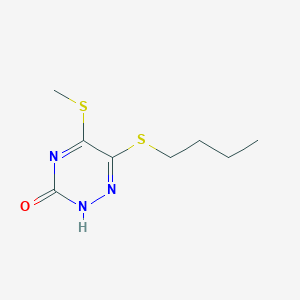
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one is a compound belonging to the triazine family, characterized by the presence of sulfur and nitrogen atoms in its structure. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of 6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-3-methylsulfanyl-2H-[1,2,4]triazin-5-one with butylthiol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as leucyl-tRNA synthetase, by binding to their active sites . This inhibition disrupts essential biological processes, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one can be compared with other similar compounds, such as:
6-butylsulfanyl-6H-1,2,4-triazine-3,5-dione: This compound has a similar structure but differs in the oxidation state of the sulfur atoms.
6-benzylsulfanyl-5-thioxo-4,5-dihydro-2H-1,2,4-triazin-3-one: This compound contains a benzyl group instead of a butyl group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both butyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
32331-16-1 |
|---|---|
Molecular Formula |
C8H13N3OS2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
6-butylsulfanyl-5-methylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H13N3OS2/c1-3-4-5-14-7-6(13-2)9-8(12)11-10-7/h3-5H2,1-2H3,(H,9,11,12) |
InChI Key |
PRRXSRXNECKEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NNC(=O)N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















